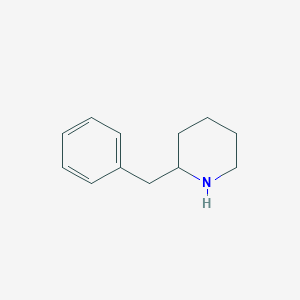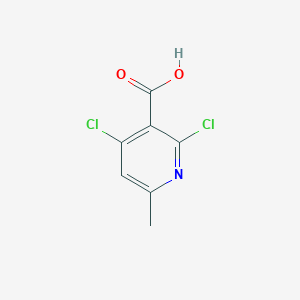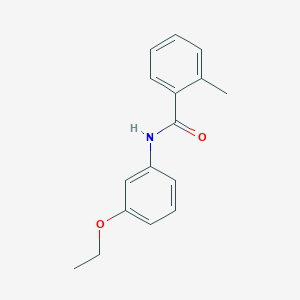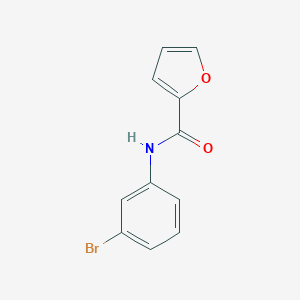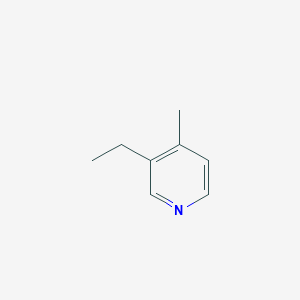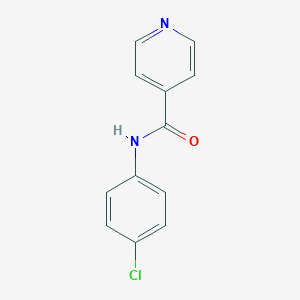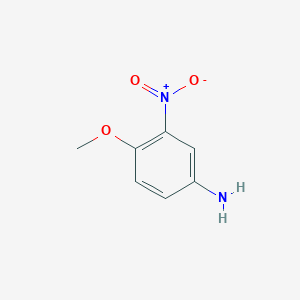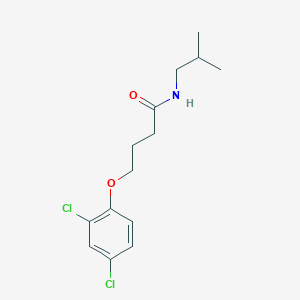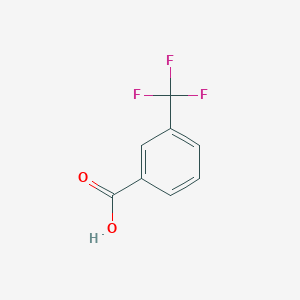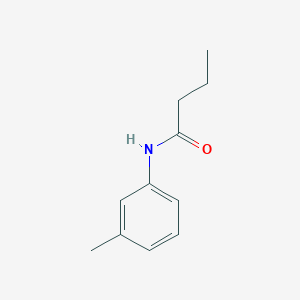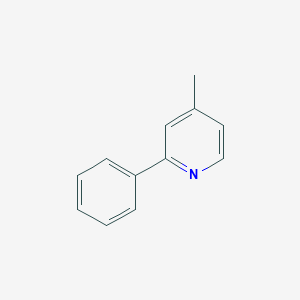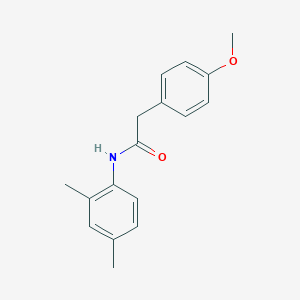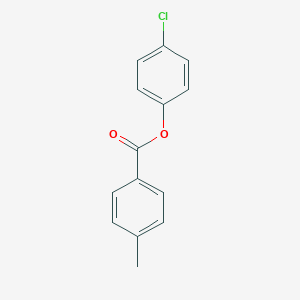
4-Chloro-3-(2-chloroethyl)-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(2-chloroethyl)-2-methylquinoline is a chemical compound with the molecular formula C12H11Cl2N. It is a quinoline derivative and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antimalarial and antitubercular activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines at low concentrations. Additionally, it has been shown to have antimalarial and antitubercular activity, which makes it a potential candidate for the development of new drugs to treat these diseases. However, one of the limitations of using 4-Chloro-3-(2-chloroethyl)-2-methylquinoline in lab experiments is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline. One potential direction is the development of new drugs based on its structure for the treatment of cancer, malaria, and tuberculosis. Another potential direction is the investigation of its mechanism of action and the development of new compounds with improved potency and selectivity. Additionally, the study of its potential toxicity and the development of new methods to reduce its toxicity is also an important direction for future research.
Métodos De Síntesis
The synthesis of 4-Chloro-3-(2-chloroethyl)-2-methylquinoline involves the reaction of 2-methylquinoline with 2-chloroethyl chloride and aluminum chloride in the presence of carbon tetrachloride. The reaction yields the desired product as a yellow crystalline solid with a melting point of 92-94°C.
Aplicaciones Científicas De Investigación
4-Chloro-3-(2-chloroethyl)-2-methylquinoline has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer. It has also been investigated for its potential use in the treatment of malaria and tuberculosis.
Propiedades
Número CAS |
57521-15-0 |
|---|---|
Nombre del producto |
4-Chloro-3-(2-chloroethyl)-2-methylquinoline |
Fórmula molecular |
C12H11Cl2N |
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
4-chloro-3-(2-chloroethyl)-2-methylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-8-9(6-7-13)12(14)10-4-2-3-5-11(10)15-8/h2-5H,6-7H2,1H3 |
Clave InChI |
PQDVRCSZKVSKGV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1CCCl)Cl |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B184553.png)
